molecular formula C15H20O3 B1214746 Hirsutenol A

Hirsutenol A

Cat. No.: B1214746
M. Wt: 248.32 g/mol
InChI Key: JDNHHSVZZOCUOM-WCBQKTFOSA-N
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Description

Hirsutenol A is a tricyclic sesquiterpene first isolated from the basidiomycete fungus Stereum hirsutum . Structurally, it belongs to the hirsutane family, characterized by a fused tricyclic skeleton with a central cyclopentane ring flanked by two cyclohexane rings. Early studies identified its molecular formula as C15H20O4 through high-resolution mass spectrometry (HR-MS) and NMR analysis . Its stereochemistry was resolved using NOESY correlations, confirming the relative configurations of hydroxyl and methyl groups on the A- and C-rings.

This compound exhibits moderate antibacterial activity against Escherichia coli but lacks efficacy against Staphylococcus aureus, Bacillus subtilis, and fungal pathogens .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3R,3aS,4R,7aS)-4-hydroxy-3,3a,5,5-tetramethyl-3,4,7,7a-tetrahydro-1H-cyclopenta[a]pentalene-2,6-dione

InChI

InChI=1S/C15H20O3/c1-7-10(16)6-8-5-9-11(15(7,8)4)13(18)14(2,3)12(9)17/h7-8,13,18H,5-6H2,1-4H3/t7-,8-,13+,15+/m0/s1

InChI Key

JDNHHSVZZOCUOM-WCBQKTFOSA-N

SMILES

CC1C(=O)CC2C1(C3=C(C2)C(=O)C(C3O)(C)C)C

Isomeric SMILES

C[C@H]1C(=O)C[C@H]2[C@@]1(C3=C(C2)C(=O)C([C@@H]3O)(C)C)C

Canonical SMILES

CC1C(=O)CC2C1(C3=C(C2)C(=O)C(C3O)(C)C)C

Synonyms

hirsutenol A

Origin of Product

United States

Chemical Reactions Analysis

Radical Cyclization Reactions

Hirsutene's synthesis heavily relies on radical-mediated cyclization strategies. Dennis P. Curran's seminal 1985 work demonstrated:

  • Tandem hex-5-enyl radical cyclization forms the linear triquinane skeleton via a 6-exo-trig mechanism ( ).

  • Tributyltin hydride (n-Bu3_3SnH) initiates bromine abstraction, generating a carbon-centered radical that undergoes stereoselective cyclization (63% yield, 3:2 diastereomeric ratio) ( ).

Key intermediates :

StepReactionProductYield
Bromide precursorRadical initiation with n-Bu3_3SnHTricyclic ketones (6/7)62%
Ketone olefinationWittig reactionSativene (8)/Copacamphene (9)58–72%

Transition Metal-Catalyzed Cycloadditions

Rhodium(I)-catalyzed [5+2+1] cycloadditions enable efficient construction of hirsutene’s tricyclic core:

  • Enyne-vinylcyclopropane substrates react with CO under Rh(I) catalysis to form bicyclo[6.3.0]undecane intermediates ( ).

  • Transannular epoxide-alkene cyclization completes the 5/5/5 ring system (32% yield over 2 steps) ( ).

Comparative efficiency :

Asymmetric Catalysis

Proline-derived catalysts enable enantioselective transannular aldolizations:

  • 1,4-Cyclooctanedione substrates undergo aldol cyclization with >90% ee, forming the tricyclic scaffold of (+)-hirsutene ( ).

Functional Group Transformations

Critical late-stage modifications include:

  • Luche reduction : Chemoselective 1,2-reduction of α,β-unsaturated ketones ( ).

  • Ireland ester enolate rearrangement : Stereospecific -sigmatropic shift to install quaternary centers ( ).

  • SN2' anti-lactone opening : Ring expansion via nucleophilic displacement ( ).

Biosynthetic Pathways

In Stereum hirsutum, hirsutene biosynthesis involves:

  • A sesquiterpene synthase–HMGS fusion protein catalyzing:

    • Cyclization of farnesyl diphosphate (FPP) to hirsutene (85% selectivity) ( ).

    • 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthesis for mevalonate pathway regulation ( ).

Enzyme kinetics :

ParameterSTS DomainFull-Length Fusion
kcatk_{cat} (s1^{-1})0.45 ± 0.030.41 ± 0.02
KmK_m (μM)8.7 ± 1.19.2 ± 0.9

Computational Insights

DFT studies reveal:

  • InCl3_33-catalyzed ene reactions proceed via stepwise mechanisms with ΔG^‡ = 22.3 kcal/mol ( ).

  • Radical cascade pathways show preference for 6-exo over 5-exo cyclization (ΔΔG = 3.1 kcal/mol) ( ).

Comparison with Similar Compounds

Hirsutenol D

  • Molecular Formula: C15H18O5 (vs. C15H20O4 for hirsutenol A) .
  • Key Differences: An additional hydroxyl group on the quaternary carbon (C-10), confirmed by HMBC correlations . A missing methylene signal (C-6) in NMR spectra due to deuterium exchange in CD3OD, a phenomenon also observed in this compound . Relative stereochemistry determined via NOESY, showing proximity between H-1, H-13, and H-14 .

Hirsutenol E

  • Molecular Formula : C15H24O3.
  • Key Differences: Reduced oxygenation compared to this compound, with fewer hydroxyl groups. Distinct HMBC correlations from H-12 and H-13 to C-10 and C-11, indicating a rearranged carbonyl position .

Hirsutenol F

  • Molecular Formula : C15H18O4.
  • Key Differences: A terminal methylene group (δH 6.23 and 5.72 ppm) absent in this compound. Enhanced antioxidant activity due to optimized hydroxyl group positioning .

Functional Comparisons

Antioxidant Activity

Hirsutenol F demonstrates the strongest superoxide radical-scavenging activity (EC50 = 0.39 mM), surpassing α-tocopherol (0.71 mM) and trolox (1.56 mM) . Hirsutenol E shows moderate activity (EC50 = 1.62 mM), while hirsutenol D is less potent (EC50 = 8.78 mM) .

Structural Revisions

Computational studies (Kutateladze & Kuznetsov, 2017) revised the structures of hirsutenols B, D, and E, correcting misassignments in carbonyl and hydroxyl positions. For example, hirsutenol D’s C-10 carbonyl was redefined using quantum chemical NMR calculations .

Data Tables

Table 1: Structural Comparison of Hirsutenols A, D, E, and F

Compound Molecular Formula Key Functional Groups Notable NMR Features
This compound C15H20O4 2 hydroxyls, 1 carbonyl NOESY: H-1/H-13/H-14
Hirsutenol D C15H18O5 3 hydroxyls, 1 carbonyl Missing C-6 methylene (deuterium exchange)
Hirsutenol E C15H24O3 2 hydroxyls, 1 methylene HMBC: H-12/H-13 to C-10/C-11
Hirsutenol F C15H18O4 2 hydroxyls, 1 terminal methylene δH 6.23/5.72 (methylene)

Table 2: Antioxidant Activity (EC50)

Compound EC50 (mM) Reference
Hirsutenol F 0.39
α-Tocopherol 0.71
Trolox 1.56
Hirsutenol E 1.62
Hirsutenol D 8.78

Research Implications

The structural diversity among hirsutenols correlates with their bioactivity. Hydroxylation patterns, particularly on quaternary carbons (e.g., hirsutenol D), enhance solubility and radical scavenging . Terminal methylenes (hirsutenol F) may improve electron donation capacity . Computational revisions highlight the importance of advanced NMR and quantum chemistry in resolving sesquiterpene stereochemistry .

Q & A

Q. How to ensure compliance with journal-specific formatting for this compound research?

  • Methodological Answer : Adhere to standards such as:
  • ACS Style for chemical nomenclature.
  • MIAME guidelines for microarray data.
  • STROBE for observational studies.
    Avoid undefined abbreviations (e.g., “HA” for this compound) and report exact p-values (not “p < 0.05”) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hirsutenol A
Reactant of Route 2
Hirsutenol A

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